3-methyl-5-((2,3,6-trichlorobenzyl)thio)-4H-1,2,4-triazol-4-amine
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Overview
Description
Scientific Research Applications
Corrosion Inhibition
The efficiency of triazole derivatives, specifically in the context of corrosion inhibition for mild steel in acidic media, has been extensively studied. One derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrated high effectiveness as a corrosion inhibitor in hydrochloric and sulphuric acid solutions, with inhibition efficiencies reaching up to 99% in HCl. This indicates a potential application for 3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine in protecting metallic structures against corrosion in acidic environments (Lagrenée et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of triazolo[1,5-d]tetrazol-6-yl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines bearing 3-methylthio moiety have shown potential antimicrobial activity. These compounds were tested against a variety of microorganisms, indicating the relevance of triazole derivatives in developing new antimicrobial agents. This suggests the broader antimicrobial application potential of 3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine derivatives in pharmaceutical research (Taha, 2008).
Antifungal and Anticancer Agents
Further research into triazole derivatives has explored their utility in the synthesis of novel heterocyclic compounds with significant biological activities. Studies have shown that these derivatives can serve as potent antifungal and anticancer agents. The structural flexibility and the possibility of introducing various functional groups make 3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine a valuable scaffold for developing therapeutic agents (Katariya et al., 2021).
Surface Activity and Solubility
The synthesis and study of 1,2,4-triazole derivatives have also highlighted their potential use as surface-active agents due to their unique chemical properties, including solubility in various solvents. This aspect could be particularly relevant in the formulation of pharmaceuticals or as components in industrial processes where solubility and surface activity are critical parameters (El-Sayed, 2006).
Mechanism of Action
Target of Action
They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles generally interact with their targets through the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Without specific information on “3-Methyl-5-[(2,3,6-trichlorophenyl)methylthio]-1,2,4-triazole-4-ylamine”, it’s difficult to say which biochemical pathways it affects. Thiazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles have been found to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The properties of thiazoles suggest they may be influenced by factors such as ph and the presence of other compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N4S/c1-5-15-16-10(17(5)14)18-4-6-7(11)2-3-8(12)9(6)13/h2-3H,4,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIZCSWOBLDHCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=C(C=CC(=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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